molecular formula C4H10NO5P B1667556 2-Amino-4-phosphonobutyric acid CAS No. 20263-07-4

2-Amino-4-phosphonobutyric acid

Cat. No. B1667556
CAS RN: 20263-07-4
M. Wt: 183.1 g/mol
InChI Key: DDOQBQRIEWHWBT-UHFFFAOYSA-N
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Description

2-Amino-4-phosphonobutyric acid, also known as L-AP4, is a drug used in scientific research . It acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . It is a phosphonic acid analog of L-glutamic acid and a selective group III metabotropic glutamate receptor agonist . It is also a potent, pathway-specific synaptic depressant .


Synthesis Analysis

The synthesis of 2-Amino-4-phosphonobutyric acid involves a Horner-Emmons reaction of trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde . This reaction results in the formation of protected dehydroamino acids, which are then subjected to a sequence of reactions including cycloaddition of diazomethane, photoelimination of N2, and acid hydrolysis .


Molecular Structure Analysis

Molecular modeling showed that the best overlap was achieved when the alpha C-beta C-gamma C-P dihedral angle for 5 was in the range of 130 degrees to 180 degrees . The results suggest that the bioactive conformation of AP4 is an extended one .


Chemical Reactions Analysis

2-Amino-4-phosphonobutyric acid is a broad-spectrum glutamatergic antagonist . It inhibits the binding of glutamate to ‘receptor-like’ hydrophobic proteolipids isolated from locust muscle .


Physical And Chemical Properties Analysis

The molecular formula of 2-Amino-4-phosphonobutyric acid is C4H10NO5P . It has a molecular weight of 183.10 g/mol .

Scientific Research Applications

Agonist of Group III Metabotropic Glutamate Receptors

2-Amino-4-phosphonobutyric acid (L-AP4) is extensively studied as an agonist of group III metabotropic glutamate receptors (mGluRs). L-thioAP4, a derivative of L-AP4, exhibits increased potency at these receptors due to its stronger second acidity, enhancing its binding to specific residues of the binding sites of group III mGluRs (Selvam et al., 2007).

Molecular Basis for Group III mGlu Receptor Selectivity

Research focusing on the molecular structure of L-AP4-bound human mGlu8 receptor amino terminal domain has provided insights into the molecular basis for the selectivity of L-AP4 among Group III mGlu receptors. These studies have demonstrated that both the electronic and steric nature of L-AP4 contribute to its functional agonist potency and selectivity (Schkeryantz et al., 2018).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of L-AP4 analogs have been a significant area of research. For instance, the synthesis of stereo-isomers of 1-amino-2-phosphonomethylcyclopropanecarboxylic acid, analogs of L-AP4, has been explored. These analogs have shown varied activation of group III metabotropic glutamate receptors, with some isomers displaying similar pharmacological profiles to L-AP4 (Sibille et al., 2007).

Influence on Synaptic Transmission

L-AP4 has been identified as a specific blocker of synaptic transmission in various neuronal pathways. For example, it has been found to suppress field potentials induced in the CA3 region of the hippocampus, indicating its role in modulating synaptic transmission between mossy fibers and CA3 neurons. This action of APB, a form of L-AP4, does not result from the blockade of receptors for glutamate or aspartate, suggesting a relatively specific mechanism of action (Yamamoto et al., 2004).

Modulation of Paired-Pulse Potentiation

L-AP4 has shown effects on paired-pulse potentiation (PPP) along the perforant path in the brain. Its application causes a reduction in lateral perforant path responses and an increase in the percentage of PPP of that response. This finding may indicate a presynaptic action of L-AP4, possibly mediated via an effect on presynaptic calcium availability (Harris & Cotman, 2004).

Enantioselective Synthesis

The enantioselective synthesis of chiral 3-aryl-4-phosphonobutyric acid esters using Rh-catalyzed asymmetric hydrogenation is a notable development. This methodology has been applied in the asymmetric synthesis of potential GABA(B) antagonists, demonstrating L-AP4's significance in synthesizing biologically active molecules (Duan et al., 2010).

Structural Applications

In material science, the use of phosphonates like L-AP4 in linking zinc atoms in three-dimensional structures has been explored. This application in the synthesis and characterization of zinc phosphono-amino-carboxylates highlights the potential of L-AP4 in materials chemistry (Hartman et al., 2000).

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The glutamate analogue, DL-2-ammo-4-phosphonobuytyric acid (DL-APB), inhibits the binding of glutamate to ‘receptor-like’ hydrophobic proteolipids isolated from locust muscle . This suggests that it could be used as a tool to block On pathways in studies of interactions between On and Off pathways in retinas . This could open up new avenues for research in retina studies .

properties

IUPAC Name

2-amino-4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOQBQRIEWHWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017567
Record name 2-Amino-4-phosphonobutyric acid
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Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phosphonobutyric acid

CAS RN

6323-99-5, 20263-07-4
Record name 2-Amino-4-phosphonobutanoic acid
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Record name 2-Amino-4-phosphonobutyric acid
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Record name 2-AMINO-4-PHOSPHONOBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,910
Citations
MM Slaughter, RF Miller - Science, 1981 - science.org
2-Amino-4-Phosphonobutyric Acid: Page 1 fertilization. To detect particle-associated promutagens, which require metabolic conversion to their mutagenic form, the S-9 microsomal …
Number of citations: 025 www.science.org
JF Koerner, CW Cotman - Brain research, 1981 - Elsevier
… concentrations of L-2-amino-4-phosphonobutyric acid (APB), … antagonist D,L-2-amino-4phosphonobutyric acid (D,L-2-APB) … demonstrate that L-2-amino-4-phosphonobutyric acid (LAPB)…
Number of citations: 365 www.sciencedirect.com
JA Saugstad, JM Kinzie, ER Mulvihill, TP Segerson… - Molecular …, 1994 - ASPET
… cloning of several metabotropic glutamate receptors (mGluR1-6), the activity and localization of the cloned mGluRs do not account for the action of L-2-amino-4-phosphonobutyric acid (…
Number of citations: 322 molpharm.aspetjournals.org
RJ Bridges, TJ Hearn, DT Monaghan, CW Cotman - Brain research, 1986 - Elsevier
… The glutamate analogue 2-amino-4-phosphonobutyric acid (AP4) is a potent antagonist at … nistic effect of the glutamate analogue L-2-amino-4phosphonobutyric acid (L-AP4) on evoked …
Number of citations: 49 www.sciencedirect.com
C Hölscher, L McGlinchey, MJ Rowan - Behavioural brain research, 1996 - Elsevier
l-AP4, an agonist at the metabotropic glutamate receptors 4, 6, 7, 8 and 9 produced a selective spatial learning impairment in a water maze as well as in an 8-arm maze task when …
Number of citations: 41 www.sciencedirect.com
MK BOELEN, MG BOELEN, DW MARSHAK - Visual neuroscience, 1998 - cambridge.org
… This increase was completely blocked by the addition of d,l-2-amino-4-phosphonobutyric acid (d,l-APB, 10–100 mM) to the superfusion medium, but not by the addition of the inactive …
Number of citations: 80 www.cambridge.org
SG Cull-Candy, JF Donnellan, RW James, GG Lunt - Nature, 1976 - nature.com
THE characterisation of glutamate receptors in nerve and muscle membranes requires compounds which interact specifically with these receptors. In the vertebrate central nervous …
Number of citations: 106 www.nature.com
C Yamamoto, S Sawada, S Takada - Experimental Brain Research, 1983 - Springer
The action of 2-amino-4-phosphonobutyric acid (APB) on mossy fiber-induced excitation in CA3 neurons was studied in vitro with thin sections of guinea pig hippocampus. D- and DL-…
Number of citations: 85 link.springer.com
M Yamashita, H Wassle - Journal of Neuroscience, 1991 - Soc Neuroscience
Isolated rod bipolar cells were obtained by enzymatic (papain) and mechanical dissociation of the adult rat retina. Virtually all intact bipolar cells in the dissociates expressed protein …
Number of citations: 192 www.jneurosci.org
WA Hare, WG Owen - The Journal of Physiology, 1992 - Wiley Online Library
… We studied the effects of 2-amino-4-phosphonobutyric acid (APB) on the response properties of rods, horizontal cells and bipolar cells in the isolated, perfused retina of the tiger …
Number of citations: 54 physoc.onlinelibrary.wiley.com

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